molecular formula C6H12N2O2 B1609807 3-aminopiperidine-3-carboxylic Acid CAS No. 72519-17-6

3-aminopiperidine-3-carboxylic Acid

Cat. No.: B1609807
CAS No.: 72519-17-6
M. Wt: 144.17 g/mol
InChI Key: OTBMCEBXMHDZCS-UHFFFAOYSA-N
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Description

3-Aminopiperidine-3-carboxylic acid is an organic compound that features a piperidine ring with an amino group and a carboxylic acid group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-aminopiperidine-3-carboxylic acid can be achieved through various methods. One common approach involves the use of multi-enzyme cascades. For instance, the conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine is facilitated by variants of galactose oxidase and imine reductase . This method ensures high enantiopurity and prevents racemisation of key intermediates.

Industrial Production Methods: Industrial production methods often involve the use of Curtius and Hofmann rearrangements, hydrogenation of 3-aminopyridine, or the cyclisation of α-amino acids . These methods are well-established but may lack chiral control and involve the use of expensive and toxic reagents.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopiperidine-3-carboxylic acid undergoes various types of reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include derivatives such as 3-aminopiperidine-3-acetic acid and other substituted piperidines.

Scientific Research Applications

3-Aminopiperidine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-aminopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can act as a ligand for certain enzymes, influencing their activity and leading to the formation of desired products. The exact pathways and targets can vary depending on the specific application and the derivatives being synthesized .

Properties

IUPAC Name

3-aminopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-6(5(9)10)2-1-3-8-4-6/h8H,1-4,7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTBMCEBXMHDZCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80435937
Record name 3-aminopiperidine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72519-17-6
Record name 3-aminopiperidine-3-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80435937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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